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Compound of Interest

Compound Name: Metofenazate

Cat. No.: B048231 Get Quote

This technical guide provides an in-depth overview of Metofenazate, a phenothiazine

derivative recognized for its selective inhibition of calmodulin. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

chemical properties, mechanism of action, quantitative data, and relevant experimental

protocols.

Chemical Identification
Identifier Value

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-

yl)propyl]piperazin-1-yl]ethyl 3,4,5-

trimethoxybenzoate[1][2]

CAS Number 388-51-2 (Parent Compound)[2][3]

522-23-6 (Fumarate Salt)

Synonyms Methophenazine[2][4]

Molecular Formula C₃₁H₃₆ClN₃O₅S

Molecular Weight 598.2 g/mol

Mechanism of Action
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Metofenazate functions as a selective inhibitor of calmodulin (CaM), a ubiquitous and essential

calcium-binding protein that transduces calcium signals in eukaryotic cells. Upon binding Ca²⁺,

calmodulin undergoes a conformational change that enables it to interact with and regulate a

multitude of target proteins, thereby modulating a wide array of cellular processes.

Metofenazate exerts its inhibitory effect by binding directly to calmodulin in a Ca²⁺-dependent

manner. This interaction prevents calmodulin from activating its downstream targets, such as

cyclic nucleotide phosphodiesterase. Notably, Metofenazate has been shown to be more

selective for calmodulin over other calcium-binding proteins like troponin C, making it a

valuable tool for distinguishing between cellular processes mediated by these different

proteins[5].

Quantitative Data
The inhibitory potency of Metofenazate on calmodulin-mediated enzyme activity has been

quantitatively assessed. The following table summarizes a key finding from in vitro studies.

Parameter Value Enzyme System Comments

Ki 7 µmol/L[5]

Calmodulin-

dependent cyclic

nucleotide

phosphodiesterase

Metofenazate

completely inhibited

the calmodulin-

dependent stimulation

of the enzyme.

Experimental Protocols
This section outlines a representative experimental protocol for determining the inhibitory

activity of Metofenazate on calmodulin-dependent cyclic nucleotide phosphodiesterase. This

protocol is based on methodologies described for phenothiazine-based calmodulin inhibitors.

Objective: To determine the inhibitory constant (Ki) of Metofenazate for the calmodulin-

dependent activation of cyclic nucleotide phosphodiesterase (PDE).

Materials:

Metofenazate
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Calmodulin (bovine brain)

Calmodulin-deficient cyclic nucleotide phosphodiesterase (PDE1)

Calcium Chloride (CaCl₂)

EGTA

Tris-HCl buffer

Cyclic adenosine monophosphate (cAMP)

5'-Nucleotidase (from Crotalus atrox venom)

Inorganic pyrophosphatase

Reagents for phosphate determination (e.g., malachite green-based reagent)

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of Metofenazate in a suitable solvent (e.g., DMSO).

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with a defined concentration of CaCl₂

to achieve a specific free Ca²⁺ concentration).

Prepare solutions of calmodulin, PDE1, cAMP, 5'-nucleotidase, and inorganic

pyrophosphatase in the assay buffer.

Assay Setup:

Set up a series of reactions in a 96-well microplate.

Each reaction should contain the assay buffer, a fixed concentration of calmodulin, PDE1,

and varying concentrations of Metofenazate.
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Include control reactions:

Basal activity (no calmodulin)

Fully activated (calmodulin without inhibitor)

Inhibitor controls (Metofenazate without enzyme or calmodulin)

Enzymatic Reaction:

Pre-incubate calmodulin with the desired concentrations of Metofenazate and CaCl₂ for a

specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for

binding.

Initiate the reaction by adding PDE1 and the substrate, cAMP.

Allow the reaction to proceed for a defined period (e.g., 20-30 minutes), ensuring the

reaction remains in the linear range.

Stop the PDE reaction (e.g., by boiling or adding a stop solution).

Conversion to Inorganic Phosphate:

Add 5'-nucleotidase and inorganic pyrophosphatase to the reaction mixture to convert the

product of the PDE reaction (AMP) to adenosine and inorganic phosphate.

Incubate for a sufficient time to ensure complete conversion.

Quantification:

Add a colorimetric reagent for phosphate detection (e.g., malachite green).

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Subtract the background absorbance from the sample readings.
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Calculate the percentage of inhibition for each Metofenazate concentration relative to the

fully activated control.

Plot the percentage of inhibition against the logarithm of the Metofenazate concentration

to determine the IC₅₀ value.

Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀, taking into account

the concentration of calmodulin and its affinity for the enzyme.

Signaling Pathway
Metofenazate intervenes in the calcium/calmodulin signaling pathway. The following diagram

illustrates the canonical pathway and the point of inhibition by Metofenazate.
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Metofenazate Inhibition of Ca²⁺/Calmodulin Signaling
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This guide provides a foundational understanding of Metofenazate for research and

development purposes. Further investigation into its broader pharmacological profile and in

vivo effects is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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